molecular formula C18H20N4O6 B12372623 Trimethoprim fumaric acid

Trimethoprim fumaric acid

カタログ番号: B12372623
分子量: 388.4 g/mol
InChIキー: YMMKQFONTGCYDA-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Trimethoprim fumaric acid can be synthesized by reacting trimethoprim with fumaric acid in a suitable solvent. The reaction typically involves dissolving trimethoprim and fumaric acid in a solvent such as ethanol or methanol, followed by heating the mixture to facilitate the reaction . The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, crystallization, and drying to obtain the final product in a pure form .

化学反応の分析

Types of Reactions

Trimethoprim fumaric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Trimethoprim fumaric acid has several scientific research applications, including:

作用機序

Trimethoprim fumaric acid exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolic acid in bacteria. This inhibition prevents the formation of bacterial DNA and RNA, leading to bacterial cell death . The molecular targets include the active site of dihydrofolate reductase, where trimethoprim binds and blocks the enzyme’s activity .

類似化合物との比較

Similar Compounds

Similar compounds to trimethoprim fumaric acid include:

Uniqueness

This compound is unique due to its combination of trimethoprim and fumaric acid, which may enhance its solubility and bioavailability compared to trimethoprim alone. This combination can potentially improve the compound’s therapeutic efficacy and reduce the required dosage .

特性

分子式

C18H20N4O6

分子量

388.4 g/mol

IUPAC名

(E)-4-[[4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H20N4O6/c1-26-12-7-10(8-13(27-2)16(12)28-3)6-11-9-20-18(22-17(11)19)21-14(23)4-5-15(24)25/h4-5,7-9H,6H2,1-3H3,(H,24,25)(H3,19,20,21,22,23)/b5-4+

InChIキー

YMMKQFONTGCYDA-SNAWJCMRSA-N

異性体SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)/C=C/C(=O)O

正規SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)NC(=O)C=CC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。